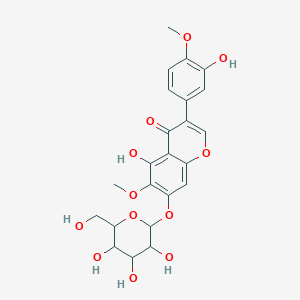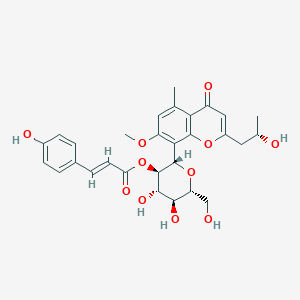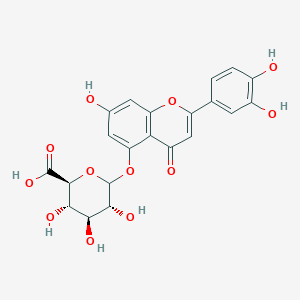
Luteolin 5-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Luteolin-5-glucuronide is a natural product found in Torilis arvensis with data available.
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
- Metabolism in Humans and Mice : Luteolin is extensively metabolized through glucuronidation, resulting in various metabolites, including Luteolin 5-glucuronide. The metabolism process in humans and mice differs, with diglucuronide formation being time-dependent and isoform-specific. UGT1A1 preferentially generates diglucuronides, while UGT1A6 and UGT1A9 are more inclined towards monoglucuronide production (Wu et al., 2015).
- Anti-Inflammatory Effects : Metabolites of Luteolin, particularly luteolin glucuronides, are associated with anti-inflammatory effects in vitro. These metabolites, including luteolin-7-O-glucuronide, show activity against inflammatory gene expression in cells, albeit weaker than luteolin itself (Kure et al., 2016).
Tissue Distribution and Excretion
- Distribution and Excretion in Rats : Luteolin and its metabolites, including luteolin glucuronides, are rapidly absorbed in rats and extensively metabolized. The metabolites predominate in blood and tissues and are primarily excreted via bile. This extensive metabolism accounts for the low availability of unchanged luteolin (Changrui et al., 2017).
Anti-Inflammatory and Antioxidant Properties
- Effects in Macrophages : Luteolin-7-O-glucuronide (L7Gn) exhibits significant anti-inflammatory and anti-oxidative effects in lipopolysaccharide (LPS)-stimulated murine macrophages. It inhibits nitric oxide production and reduces the expression of inflammatory mediators. L7Gn also activates anti-oxidative regulators, suggesting its potential as a therapeutic agent for inflammation and oxidative stress (Cho, Park, & Cho, 2020).
- Inhibition of Inflammation-Associated Pathways : Luteolin and its derivatives, like luteolin-7-O-glucuronide, have been found to inhibit various inflammatory pathways in vitro. They target key transcription factors such as NF-κB, MAPK, and STAT3, demonstrating their potential as anti-inflammatory agents (Aziz, Kim, & Cho, 2018).
Chemopreventive Effects
- Prevention of Colon Cancer : Luteolin has shown chemopreventive effects in colon cancer models, influencing bacterial enzymes like β-glucuronidase. Its derivatives may contribute to these effects by modifying the metabolic environment in the colon (Manju & Nalini, 2007).
Antimutagenic Properties
- Eukaryotic Cell System Study : Luteolin derivatives, including luteolin-7-O-glucuronide, exhibit antimutagenic properties against various mutagen agents, suggesting their potential role in genetic stability and cancer prevention (Orhan, Gulluce, Ozkan, & Alpsoy, 2013).
Propiedades
Número CAS |
367522-85-8 |
|---|---|
Nombre del producto |
Luteolin 5-glucuronide |
Fórmula molecular |
C21H18O13 |
Peso molecular |
478.36 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



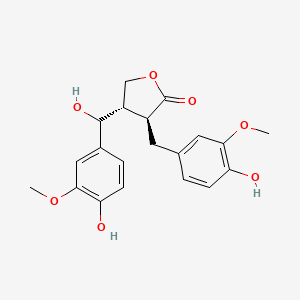
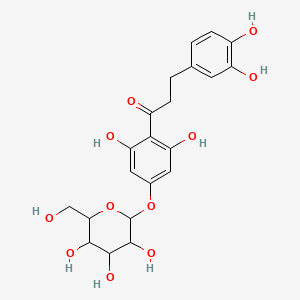
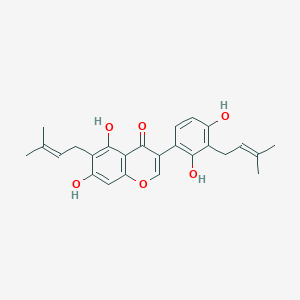
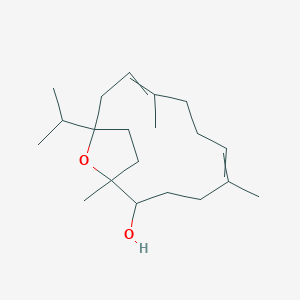
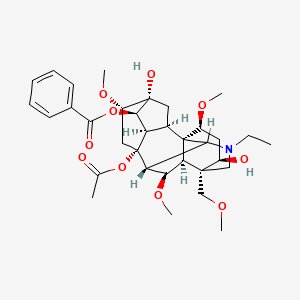

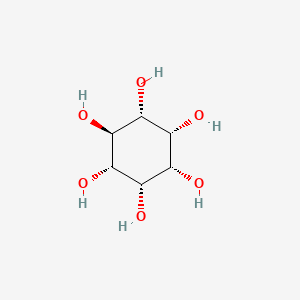
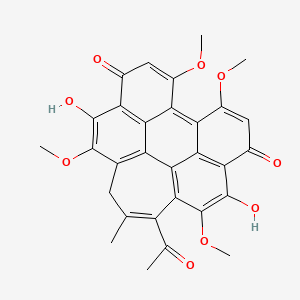
![5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B600499.png)
